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molecular formula C10H15Cl B1585529 1-Chloroadamantane CAS No. 935-56-8

1-Chloroadamantane

Cat. No. B1585529
M. Wt: 170.68 g/mol
InChI Key: OZNXTQSXSHODFR-UHFFFAOYSA-N
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Patent
US08236949B2

Procedure details

A flame-dried 100 mL round bottomed flask containing 6 (84 mg, 1.0 mmol) and 20 mL of THF was chilled by a cold bath at −30° C. (dry ice/30% ethanol in ethylene glycol). The mixture was allowed to stir under nitrogen atmosphere. Distilled triethylamine (0.36 g, 0.50 mL, 3.5 mmol) and 1-adamantyl chloride (238 mg, 1.2 mmol) were added sequentially, and stirring at −30° C. was continued for one hour. LiCl (0.21 g, 5.0 mmol) was added. After five minutes, 2-benzoxazolinone (203 mg, 1.50 mmol), and 4-dimethylamino pyridine (13 mg, 0.10 mmol) were added. The whole reaction mixture was allowed to stir overnight at room temperature. The solvents were removed under reduced pressure, and the residue was partitioned between 20 mL of CH2Cl2, and 20 mL water. The aqueous layer was extracted twice with 20 mL portions of CH2Cl2, and the combined organics were dried (Na2SO4), filtered, and concentrated. The residue was chromatographed on silica gel. The eluent was 1:3:6 CH2Cl2:ethyl acetate:hexane. The yield of 27 was 161 mg (0.80 mmol, 80%). Compound 27 is a white solid.
Name
Quantity
84 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Quantity
238 mg
Type
reactant
Reaction Step Three
Name
Quantity
0.21 g
Type
reactant
Reaction Step Four
Quantity
203 mg
Type
reactant
Reaction Step Five
Quantity
13 mg
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]([OH:6])=O)[CH:3]=[CH:2]1.C(=O)=O.C(N(CC)CC)C.C12(Cl)CC3CC(CC(C3)C1)C2.[Li+].[Cl-].[O:30]1[C:34]2[CH:35]=[CH:36][CH:37]=[CH:38][C:33]=2[NH:32][C:31]1=[O:39]>C(O)CO.CN(C)C1C=CN=CC=1.C1COCC1>[CH:1]1([C:4]([N:32]2[C:33]3[CH:38]=[CH:37][CH:36]=[CH:35][C:34]=3[O:30][C:31]2=[O:39])=[O:6])[CH:3]=[CH:2]1 |f:4.5|

Inputs

Step One
Name
Quantity
84 mg
Type
reactant
Smiles
C1(C=C1)C(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CO)O
Step Three
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
238 mg
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)Cl
Step Four
Name
Quantity
0.21 g
Type
reactant
Smiles
[Li+].[Cl-]
Step Five
Name
Quantity
203 mg
Type
reactant
Smiles
O1C(NC2=C1C=CC=C2)=O
Name
Quantity
13 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
to stir under nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring at −30° C.
WAIT
Type
WAIT
Details
After five minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The whole reaction mixture
STIRRING
Type
STIRRING
Details
to stir overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between 20 mL of CH2Cl2, and 20 mL water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice with 20 mL portions of CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C1(C=C1)C(=O)N1C(OC2=C1C=CC=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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